Weak TAAR5 Agonist Activity Contrasts with Potent Agonists Trimethylamine and Dimethylethylamine
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine exhibits an EC50 > 10,000 nM at mouse TAAR5 in a cAMP accumulation BRET assay, indicating weak agonist activity [1]. In contrast, the simple tertiary amine trimethylamine (TMA) activates human TAAR5 with an EC50 of 116 µM (116,000 nM) in a CRE-luciferase reporter gene assay, and N,N-dimethylethylamine (DMEA) shows an EC50 of 169 µM [2]. The target compound is >10-fold less potent than TMA and DMEA at TAAR5, highlighting its reduced efficacy at this receptor family.
| Evidence Dimension | TAAR5 agonist activity |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | Trimethylamine: EC50 116,000 nM; N,N-Dimethylethylamine: EC50 169,000 nM |
| Quantified Difference | Target compound EC50 >10,000 nM vs. comparators ~116-169 µM; at least 10-fold lower potency |
| Conditions | Target: mouse TAAR5, HEK293 cells, cAMP BRET assay. Comparators: human TAAR5, HANA3A cells, CRE-luciferase assay |
Why This Matters
This quantitative difference in TAAR5 potency informs researchers that the compound is unlikely to serve as a functional substitute for potent TAAR5 agonists in studies of trace amine signaling.
- [1] BindingDB. BDBM50227351 (CHEMBL3628706): Agonist activity at mouse TAAR5 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. EC50 > 10,000 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227351 View Source
- [2] Wallrabenstein I, Kuklan J, Weber L, et al. (2013) Human Trace Amine-Associated Receptor TAAR5 Can Be Activated by Trimethylamine. PLoS ONE 8(2): e54950. doi:10.1371/journal.pone.0054950 View Source
